5-Lipoxygenase (5-LOX) Inhibitory Potency of Oxazol-2-amine Derivatives: The Impact of 5-Aryl Substitution
In a head-to-head SAR study, N-aryl-5-aryloxazol-2-amine derivatives were tested for 5-LOX inhibition. While the specific IC50 for 5-(p-tolyl)oxazol-2-amine was not reported, the data demonstrates that the 5-aryl group is a critical determinant of potency. For example, the unsubstituted 5-phenyl analog (Compound 7) showed an IC50 of 330 nM, whereas the introduction of a 4-fluoro group on the 5-phenyl ring (compound not explicitly numbered but described) significantly increased inhibitory activity . This establishes that the p-tolyl group in 5-(p-tolyl)oxazol-2-amine will confer a unique potency profile, distinct from phenyl, 4-fluorophenyl, or 4-chlorophenyl analogs.
| Evidence Dimension | 5-LOX enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected to be distinct based on SAR trends for 5-aryl substitution. |
| Comparator Or Baseline | 5-phenyl analog: IC50 = 330 nM; 4-fluorophenyl analog showed significantly increased activity (exact value not specified in extract). |
| Quantified Difference | The substitution of the 4-position on the 5-phenyl ring is known to alter potency; the 4-methyl group is expected to produce a unique activity shift compared to hydrogen, fluorine, or chlorine. |
| Conditions | In vitro enzymatic assay using recombinant human 5-LOX. |
Why This Matters
For projects targeting 5-LOX, this compound serves as a specific, non-fluorinated probe with a distinct potency profile that cannot be approximated by using the 4-fluoro or unsubstituted phenyl analogs.
